N-(4-Methylthiophenyl)(phenylcyclopentyl)formamide

Description

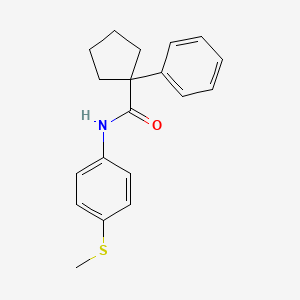

N-(4-Methylthiophenyl)(phenylcyclopentyl)formamide is a formamide derivative characterized by a phenylcyclopentyl group and a 4-methylthiophenyl substituent. The methylthio (-SMe) group at the para position of the phenyl ring introduces sulfur-containing functionality, which may influence electronic properties, metabolic pathways, and biological activity.

Properties

IUPAC Name |

N-(4-methylsulfanylphenyl)-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NOS/c1-22-17-11-9-16(10-12-17)20-18(21)19(13-5-6-14-19)15-7-3-2-4-8-15/h2-4,7-12H,5-6,13-14H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMRGCZBJIXJNSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylthiophenyl)(phenylcyclopentyl)formamide typically involves the reaction of 4-methylthiophenylamine with phenylcyclopentylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylthiophenyl)(phenylcyclopentyl)formamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the formamide group to an amine or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Methylthiophenyl)(phenylcyclopentyl)formamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

Mechanism of Action

The mechanism of action of N-(4-Methylthiophenyl)(phenylcyclopentyl)formamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular targets involved can vary based on the specific context and application.

Comparison with Similar Compounds

Table 1: Structural Comparison of N-(4-Methylthiophenyl)(phenylcyclopentyl)formamide with Analogues

Physicochemical Properties

- IR Spectroscopy : The C=O stretch in formamides typically appears near 1680 cm⁻¹ (e.g., 1686 cm⁻¹ in ), consistent across analogues .

- Crystallography: Biphenyl formamides like N-(4′-chloro-[1,1′-biphenyl]-2-yl)formamide exhibit non-coplanar phenyl rings (dihedral angle: 52.9°), whereas simpler derivatives (e.g., N-(4-Methylphenyl)formamide) display phase transitions under thermal stress .

Biological Activity

N-(4-Methylthiophenyl)(phenylcyclopentyl)formamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

- Chemical Formula : C17H19NOS

- Molecular Weight : 285.41 g/mol

The structure features a thiophene ring, which is known for its role in enhancing biological activity through various interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study investigating various derivatives found that modifications on the thiophene moiety could enhance activity against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Cytotoxicity

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The following table summarizes findings from cytotoxicity assays:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 18 |

These values indicate that the compound may selectively inhibit cancer cell proliferation, warranting further investigation into its mechanism of action.

The proposed mechanism of action for this compound involves the modulation of specific signaling pathways related to apoptosis and cell cycle regulation. Studies suggest that the compound may activate caspase pathways leading to programmed cell death in malignant cells.

Case Studies

- Antimicrobial Efficacy : A case study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of thiophene derivatives, including this compound, demonstrating its efficacy against resistant bacterial strains.

- Cancer Cell Line Study : An investigation into the effects of this compound on various cancer cell lines revealed significant apoptotic activity, particularly in breast cancer cells (MCF-7). The study utilized flow cytometry to quantify apoptotic cells, confirming the compound's potential as an anticancer agent.

- Docking Studies : Molecular docking studies have indicated that this compound can effectively bind to targets involved in cancer progression, such as protein kinases and transcription factors, suggesting a multi-target approach in its therapeutic application.

Q & A

Q. What are the primary synthetic routes for N-(4-Methylthiophenyl)(phenylcyclopentyl)formamide?

The compound can be synthesized via condensation reactions between phenylcyclopentane-carboxylic acid derivatives and 4-methylthiophenylamine. A common method involves activating the carboxylic acid group (e.g., using thionyl chloride to form an acyl chloride) followed by nucleophilic attack by the amine. Alternative routes include coupling reactions using carbodiimide-based reagents (e.g., EDC/HOBt) to form the amide bond. Post-synthesis purification typically employs column chromatography or recrystallization .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR): H and C NMR are essential for verifying substituent positions and confirming the absence of unreacted intermediates.

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns.

- X-ray Crystallography: Single-crystal analysis resolves stereochemical ambiguities and validates bond geometries (e.g., cyclopentyl ring conformation) .

- Infrared (IR) Spectroscopy: Identifies characteristic amide C=O stretches (~1650–1700 cm) and aromatic C-H vibrations .

Q. How can researchers conduct initial biological screening for this compound?

Preliminary assays include:

- Enzyme Inhibition Studies: Test interactions with target enzymes (e.g., kinases, proteases) using fluorescence-based assays or calorimetry.

- Antimicrobial Activity: Evaluate minimum inhibitory concentration (MIC) against bacterial/fungal strains.

- Cytotoxicity Screening: Use MTT assays on mammalian cell lines to assess safety profiles .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in academic settings?

- Solvent Optimization: Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve reaction efficiency.

- Catalyst Screening: Test palladium or copper catalysts for coupling steps to reduce reaction time.

- Microwave-Assisted Synthesis: Enhance reaction rates and yields under controlled temperature conditions .

Q. How should researchers resolve contradictions in reported spectral data (e.g., NMR chemical shifts)?

- Cross-Validation: Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts).

- Dynamic Effects: Account for conformational flexibility (e.g., cyclopentyl ring puckering) using variable-temperature NMR.

- Crystallographic Correlation: Align observed shifts with X-ray-derived bond lengths and angles .

Q. What methodologies elucidate the compound’s mechanism of action in biological systems?

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to target proteins.

- Molecular Dynamics Simulations: Model interactions between the formamide group and active-site residues (e.g., hydrogen bonding with catalytic aspartate).

- Metabolomics: Track metabolic perturbations in treated cells via LC-MS profiling .

Q. How can computational modeling guide the design of derivatives with enhanced activity?

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to predict binding poses in target pockets.

- QSAR Analysis: Correlate substituent modifications (e.g., methylthio vs. methoxy groups) with bioactivity trends.

- ADMET Prediction: Forecast pharmacokinetic properties (e.g., logP, CYP450 interactions) using SwissADME .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.